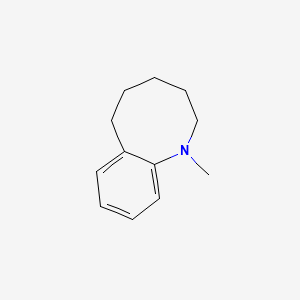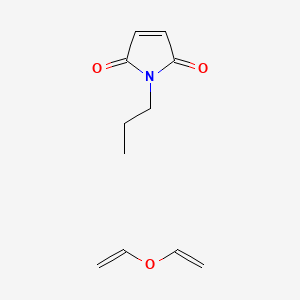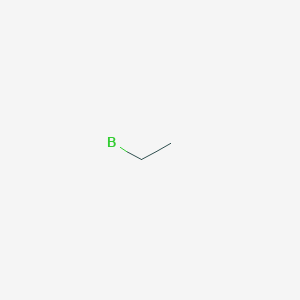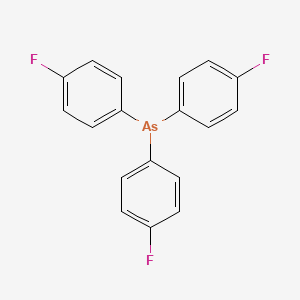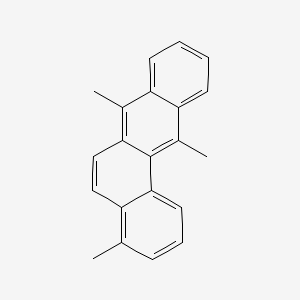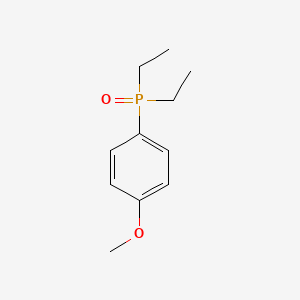![molecular formula C7H9I B14687118 1-Iodobicyclo[2.2.1]hept-2-ene CAS No. 32624-60-5](/img/structure/B14687118.png)
1-Iodobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9I. It is a derivative of norbornene, where an iodine atom is attached to the bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the iodination of norbornene. This reaction typically uses iodine (I2) in the presence of a catalyst such as silver nitrate (AgNO3) or other suitable oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and iodination reactions are applied. The scalability of the synthesis process depends on the availability of starting materials, reaction efficiency, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of norbornene or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted norbornene derivatives.
Oxidation: Formation of norbornene oxides or other oxidized products.
Reduction: Formation of norbornene or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Iodobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-iodobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties enable the compound to engage in specific chemical reactions and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
2-Norbornene: A structurally similar compound without the iodine atom.
2,3-Diazabicyclo[2.2.1]hept-2-ene: Contains nitrogen atoms in the bicyclic structure.
Bicyclo[2.2.1]hept-2-ene: The parent compound without any substituents.
Uniqueness: 1-Iodobicyclo[2.2.1]hept-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. This makes it valuable for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
32624-60-5 |
|---|---|
Molekularformel |
C7H9I |
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
1-iodobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9I/c8-7-3-1-6(5-7)2-4-7/h1,3,6H,2,4-5H2 |
InChI-Schlüssel |
CJBNGMWTNRWSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


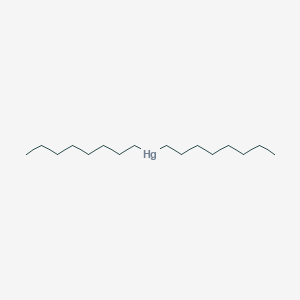
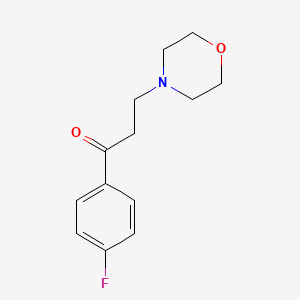
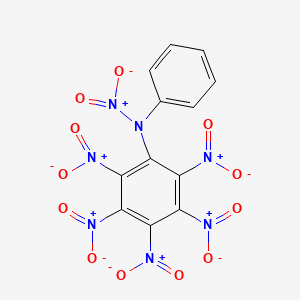
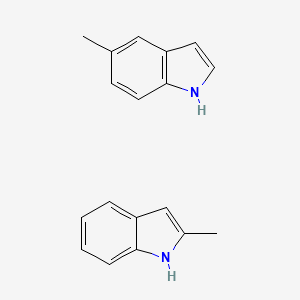
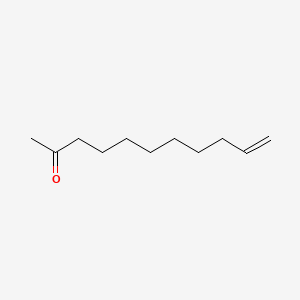
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
